molecular formula C11H9BrN2O B1305112 6-(4-Bromophenoxy)pyridin-3-amine CAS No. 77006-26-9

6-(4-Bromophenoxy)pyridin-3-amine

Cat. No.: B1305112
CAS No.: 77006-26-9
M. Wt: 265.11 g/mol
InChI Key: BQTGEPHGOSFJKZ-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)pyridin-3-amine is an organic compound with the molecular formula C11H9BrN2O It is a derivative of pyridine and is characterized by the presence of a bromophenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine typically involves the reaction of 4-bromophenol with 3-aminopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-bromophenol and 3-aminopyridine.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

    Procedure: The starting materials are mixed in the solvent, and the base is added to facilitate the reaction. The mixture is then heated to a specific temperature, typically around 100-120°C, for several hours.

    Product Isolation: After the reaction is complete, the product is isolated through filtration and purification techniques, such as recrystallization or column chromatography.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may vary. Industrial synthesis often involves optimization of reaction conditions to maximize yield and minimize costs. This may include the use of alternative solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-3-amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(4-Bromophenoxy)pyridin-3-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including:

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

6-(4-Bromophenoxy)pyridin-3-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    4-Bromophenol: A precursor in the synthesis of this compound, it lacks the pyridine ring.

    3-Aminopyridine: Another precursor, it lacks the bromophenoxy group.

    6-(4-Chlorophenoxy)pyridin-3-amine: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-bromophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGEPHGOSFJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384143
Record name 6-(4-bromophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77006-26-9
Record name 6-(4-bromophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromo-phenoxy)-5-nitro-pyridine (6.0 g, 22.7 mmol), 200 mL of methanol and 50 mg of PtO2 was shaken under 50 psi of H2 for 1 hour at 23° C. The mixture was filtered through a pad of celite® and the filtrate was concentrated in vacuo, affording 6 g of 6-(4-bromo-phenoxy)-pyridin-3-ylamine. 1H NMR (CD3OD, 500 MHz): 7.65 (d, 1H, J=3.5 Hz), 7.48 (d, 2H, J=8.5 Hz), 7.25 (dd, 1H, J=3.5, 9.0 Hz), 6.91 (d, 2H, J=9.0 Hz), 6.80 (d, 1H, J=9.0 Hz) ppm. MS (APCl, m/z): 265 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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